氢氧化镱(Yb(OH)3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ytterbium hydroxide is a compound that can be associated with ytterbium in both its divalent and trivalent states. Although the provided papers do not directly discuss ytterbium hydroxide, they offer insights into the chemistry of ytterbium compounds that can be relevant to understanding Yb(OH)3. For instance, the layered rare-earth hydroxide (LRH) material mentioned in one study suggests a related compound where ytterbium is part of a hydroxide structure .

Synthesis Analysis

The synthesis of ytterbium compounds can be achieved through various methods, including ammonothermal synthesis, solvothermal synthesis, and molecular beam deposition. The ammonothermal synthesis has been used to create ytterbium amides and guanidinates, which could potentially be converted to ytterbium hydroxide through further reactions involving water or hydroxide ions . Solvothermal synthesis conditions have been adjusted to obtain ytterbium catalytically active materials, which implies that similar methods could be adapted for synthesizing Yb(OH)3 . Molecular beam deposition, although used for ytterbium monoxide, indicates the possibility of thin-film deposition methods for ytterbium compounds, which might be applicable to ytterbium hydroxide as well .

Molecular Structure Analysis

The molecular structure of ytterbium compounds varies widely, from binuclear complexes to monomeric and dimeric structures with different coordination geometries. For example, a binuclear ytterbium(III) complex has been reported where the Yb(III) centers are bridged by oxygen atoms . This could provide insight into the potential bridging nature of oxygen in Yb(OH)3. Additionally, ytterbium has been shown to form complexes with distorted octahedral and tetrahedral coordination, which might be relevant to the coordination environment in ytterbium hydroxide .

Chemical Reactions Analysis

Ytterbium compounds participate in various chemical reactions, including redox transmetallation and ring-opening polymerization. The reactivity of ytterbium in these processes suggests that Yb(OH)3 could also engage in chemical transformations, potentially acting as a catalyst or reactant in organic and inorganic reactions [3, 8].

Physical and Chemical Properties Analysis

The physical and chemical properties of ytterbium compounds are diverse. For instance, ytterbium guanidinates have been characterized by IR spectroscopy and SQUID magnetometry, revealing paramagnetic behavior . The ytterbium(III) complex with bis(N-salicylidene)-3-oxapentane-1,5-diamine has shown antioxidation and DNA-binding properties, indicating the potential for biological interactions . Ytterbium perfluorooctanoate has been used as a catalyst under microwave irradiation, suggesting that ytterbium compounds can facilitate reactions under specific conditions . These properties could be extrapolated to Yb(OH)3, hypothesizing its potential applications and behavior.

科学研究应用

提高高温电池性能:氢氧化镱已被用于在镍氢(Ni-MH)电池中包覆氢氧化镍(Ni(OH)₂),增强了它们的放电容量和高温性能。用 Yb(OH)₃ 包覆,通常与氢氧化钴结合使用,可以提高电荷接受能力和循环稳定性,尤其是在 60°C 等高温下 (He, Wang, Li, Jiang, & Wan, 2006).

金属有机框架(MOF)中的催化应用:氢氧化镱用于合成镱基催化活性 MOF 材料。这些材料在硫化物氧化和加氢脱硫 (HDS) 反应等非均相过程中显示出潜力,在氧化还原和酸性过程中充当双功能催化剂 (Gándara et al., 2009).

燃烧环境中保护涂层:涉及氧化镱和二氧化硅的 Yb₂O₃–SiO₂ 体系正被探索作为燃烧环境中硅基陶瓷和复合材料的涂层材料。氢氧化镱在这些研究中通过影响二氧化硅的活性发挥作用,从而影响涂层在减少反应性和在如此恶劣的环境中形成 Si(OH)₄(g) 方面的效果 (Costa & Jacobson, 2015).

阴离子可交换骨架氢氧化物:氢氧化镱构成了独特的阴离子可交换骨架氢氧化物 Yb₃O(OH)₆Cl·2H₂O 的基础。该材料表现出三维阳离子镱羟基氧化物骨架,并具有热稳定性和可逆脱水/再水化特性,在离子交换过程中具有潜在应用 (Goulding et al., 2010).

制药和生物医学研究:氢氧化镱用于合成镱配合物,这些配合物在 DNA 绑定和抗氧化等领域显示出潜力。已经研究了这些配合物与生物分子相互作用的能力以及它们的潜在治疗应用 (Wu et al., 2015).

光学和光子应用:掺杂镱的材料,如玻璃和激光材料,受益于镱的特性,包括其发光特性。正在研究这些材料在激光应用中的用途,研究重点是羟基浓度对 Yb³⁺ 发光的影响 (Kuhn et al., 2015).

镱配合物的抗癌特性:研究表明,镱配合物,如镱(III)卟啉,可以诱导癌细胞中的内质网应激和凋亡。这些配合物表现出有效的抗癌活性,而不需要光激活或与细胞毒性对应物结合 (Kwong et al., 2013).

电子和光学器件应用:镱已被用于开发有机发光二极管 (OLED) 的阴极系统。其特性增强了电子注入和整体器件性能,具有用于透明电极的潜力 (Lai, Chan, Fung, Lee, Hung, & Lee, 2002).

属性

IUPAC Name |

ytterbium(3+);trihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Yb/h3*1H2;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHMKWQYVBZNLZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

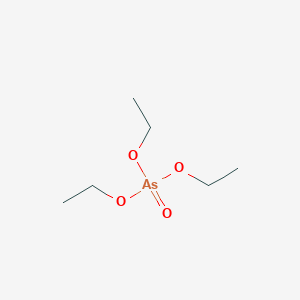

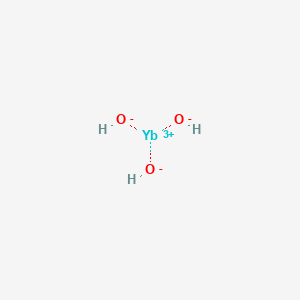

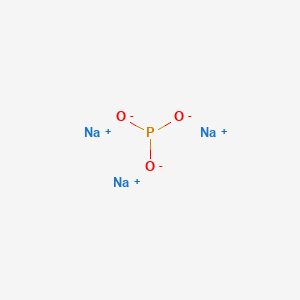

[OH-].[OH-].[OH-].[Yb+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Yb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(3+);trihydroxide | |

CAS RN |

16469-20-8 |

Source

|

| Record name | Ytterbium hydroxide (Yb(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ytterbium hydroxide (Yb(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)